N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Overview
Description
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (BTBP) is a fluorescence dye that can be used as an electron acceptor . It has an extinction coefficient of 7.4 x 10^4 cm^-1 mol^-1 dm^3 . It is also an n-channel organic semiconductor .
Molecular Structure Analysis
The empirical formula of BTBP is C52H50N2O4 . Its molecular weight is 766.96 . The SMILES string representation of its structure isCC(C)(C)c1ccc(c(c1)N2C(=O)c3ccc4c5ccc6C(=O)N(C(=O)c7ccc(c8ccc(C2=O)c3c48)c5c67)c9cc(ccc9C(C)(C)C)C(C)(C)C)C(C)(C)C
. Physical And Chemical Properties Analysis
BTBP is a solid substance . It has a dye content of 97% . Its melting point is greater than 300 °C . The maximum wavelength (λmax) is 528 nm . It has N-type semiconductor properties with a mobility of 1.8x10^-4 cm^2/V·s .Scientific Research Applications
Molecular Fluorescence Thermometry
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (BTBP) has been used in molecular fluorescence thermometry. Shifts in the wavelength of its fluorescence maximum and intensity correlate with the temperature of the fluid it is dissolved in. This enables optical measurement of temperature with precision in both polar and nonpolar fluids at low concentrations (Schrum et al., 1994).
Langmuir−Blodgett Films
BTBP forms excellent Langmuir−Blodgett (LB) films when mixed with stearic acid. These films are highly fluorescent and show organized aggregates. Spectroscopic changes in these films over time suggest alterations in the packing configuration of BTBP moieties (Dutta et al., 1996).
Electrochromic and Electrochemical Properties
Polyimides containing di-tert-butyl-substituted bis(triarylamine) units have been synthesized, showing high thermal stability and reversible redox couples in both p- and n-doping processes. These materials display multi-electrochromic behaviors and are suitable for electrochromic devices (Wang & Hsiao, 2014). Additionally, electrochemically active polyimides with di-tert-butyl-substituted units have shown excellent stability in electrochromic characteristics, useful for anodically coloring materials (Wang & Hsiao, 2009).
Optical Nonlinear Properties
Studies on the optical nonlinear refractive and absorptive parameters of BTBP have found it suitable for photonic devices in the visible region. The dominance of absorptive nonlinearity over refractive nonlinearity suggests potential applications in optical materials and devices (Tripathy et al., 2017).
Electroluminescent Devices
BTBP has been used to enhance the electroluminescence efficiency in devices utilizing poly(3-alkylthiophene). Its incorporation leads to a significant increase in emission efficiency, suggesting its potential in optoelectronic applications (Ohmori et al., 1996).
Safety And Hazards
BTBP is classified under GHS07. The hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYPCKKQAHLMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232148 | |
Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | |
CAS RN |
83054-80-2 | |
Record name | Fluorescent perylene dye | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083054802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83054-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCENT PERYLENE DYE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W84U7KO3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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